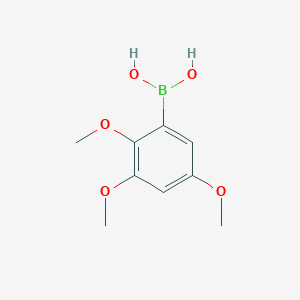
(2,3,5-Trimethoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,5-Trimethoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its three methoxy groups attached to the phenyl ring, which can influence its reactivity and applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,5-Trimethoxyphenyl)boronic acid typically involves the reaction of (2,3,5-Trimethoxyphenyl)magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: (2,3,5-Trimethoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction is widely used in the synthesis of biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through nucleophilic substitution of the methoxy groups.
Scientific Research Applications
(2,3,5-Trimethoxyphenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential use in the development of boron-containing drugs, which can exhibit unique biological activities.
Medicine: Explored for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that involves the selective accumulation of boron-containing compounds in tumor cells.
Industry: Used in the synthesis of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism of action of (2,3,5-Trimethoxyphenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product.
In biological systems, the boronic acid group can interact with various molecular targets, such as enzymes and receptors, through the formation of reversible covalent bonds. This interaction can modulate the activity of the target molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
(2,3,5-Trimethoxyphenyl)boronic acid can be compared with other similar compounds, such as:
(2,3,4-Trimethoxyphenyl)boronic acid: Similar in structure but with different positions of the methoxy groups, which can influence its reactivity and applications.
(2,4,6-Trimethoxyphenyl)boronic acid: Another isomer with different methoxy group positions, leading to variations in chemical behavior.
(3,4,5-Trimethoxyphenyl)boronic acid: Known for its use in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific arrangement of methoxy groups, which can provide distinct reactivity patterns and applications compared to its isomers.
Properties
Molecular Formula |
C9H13BO5 |
|---|---|
Molecular Weight |
212.01 g/mol |
IUPAC Name |
(2,3,5-trimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H13BO5/c1-13-6-4-7(10(11)12)9(15-3)8(5-6)14-2/h4-5,11-12H,1-3H3 |
InChI Key |
RWCPYRRXJIJTIE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)OC)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















